molecular formula C21H22O7 B1387994 Praeruptorin A CAS No. 73069-27-9

Praeruptorin A

Cat. No.: B1387994
CAS No.: 73069-27-9
M. Wt: 386.4 g/mol
InChI Key: XGPBRZDOJDLKOT-NXIDYTHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praeruptorin A is a member of coumarins.
(+)-Praeruptorin A is a natural product found in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.

Biochemical Analysis

Biochemical Properties

Praeruptorin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of matrix metalloproteinase-2 (MMP-2) and enhances the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2). This interaction is significant in its anti-cancer properties, as it suppresses the invasion and migration of cancer cells . Additionally, this compound modulates the p38/Akt signaling pathway, which is involved in osteoclast differentiation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human cervical cancer cells, this compound inhibits cell proliferation, colony formation, migration, and invasion. It induces cell cycle arrest at the G0/G1 phase and modulates the expression of several cell cycle-related proteins, including upregulation of Rb, p16, p21, and p27, and downregulation of cyclin D1 and Skp2 . Furthermore, this compound influences cell signaling pathways, such as the ERK1/2 pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to and inhibits the activity of MMP-2, reducing the degradation of the extracellular matrix and thereby inhibiting cancer cell invasion and migration . This compound also inhibits the p38/Akt signaling pathway, leading to decreased expression of c-Fos and NFATc1, which are critical for osteoclast differentiation . Additionally, this compound modulates the ERK1/2 signaling pathway, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is metabolized primarily through hydroxylation in rat liver microsomes, with four metabolites identified . The stability and degradation of this compound are influenced by the presence of cytochrome P450 enzymes, particularly CYP3A1/2 . Long-term effects of this compound include sustained inhibition of cancer cell proliferation and migration, as well as continued modulation of osteoclast differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving isolated rat thoracic aorta, this compound exhibited dose-dependent vasorelaxant effects, with higher doses leading to more significant relaxation . At high doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through hydroxylation by cytochrome P450 enzymes in the liver . The major CYP isoform responsible for its metabolism is CYP3A1/2 . This metabolic pathway is essential for the clearance and elimination of this compound from the body. Additionally, this compound influences lipid metabolism by regulating the expression of sterol regulatory element-binding proteins (SREBPs), which are involved in lipid biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, this compound is rapidly distributed to the lungs, heart, liver, and kidneys . It can also cross the blood-brain barrier, indicating its potential effects on the central nervous system . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and therapeutic potential .

Properties

IUPAC Name

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBRZDOJDLKOT-NXIDYTHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653395
Record name (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73069-25-7, 73069-27-9
Record name (+-)-Praeruptorin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Praeruptorin A
Reactant of Route 2
Reactant of Route 2
Praeruptorin A
Reactant of Route 3
Praeruptorin A
Reactant of Route 4
Reactant of Route 4
Praeruptorin A
Reactant of Route 5
Reactant of Route 5
Praeruptorin A
Reactant of Route 6
Reactant of Route 6
Praeruptorin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.